molecular formula C23H16N2OS B3355739 10-[(2-Phenyl-1,3-thiazol-4-yl)methyl]acridin-9(10H)-one CAS No. 63484-60-6

10-[(2-Phenyl-1,3-thiazol-4-yl)methyl]acridin-9(10H)-one

Cat. No.: B3355739
CAS No.: 63484-60-6
M. Wt: 368.5 g/mol
InChI Key: UPQGMEDZPLSSSZ-UHFFFAOYSA-N
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Description

10-[(2-Phenyl-1,3-thiazol-4-yl)methyl]acridin-9(10H)-one is a complex organic compound that features both acridine and thiazole moieties. Acridine derivatives are known for their wide range of biological activities, including antimicrobial, antitumor, and anti-inflammatory properties. Thiazole derivatives, on the other hand, are recognized for their diverse biological activities, such as antibacterial, antifungal, and antiviral effects .

Preparation Methods

The synthesis of 10-[(2-Phenyl-1,3-thiazol-4-yl)methyl]acridin-9(10H)-one typically involves multi-step reactions. One common synthetic route includes the condensation of 2-phenyl-1,3-thiazole-4-carbaldehyde with acridin-9(10H)-one under basic conditions. The reaction is usually carried out in the presence of a base like potassium carbonate in a solvent such as dimethylformamide (DMF) at elevated temperatures .

Chemical Reactions Analysis

10-[(2-Phenyl-1,3-thiazol-4-yl)methyl]acridin-9(10H)-one undergoes various chemical reactions, including:

Scientific Research Applications

10-[(2-Phenyl-1,3-thiazol-4-yl)methyl]acridin-9(10H)-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound exhibits significant biological activities, including antimicrobial and antitumor properties, making it a candidate for drug development.

    Medicine: Due to its biological activities, it is being investigated for potential therapeutic applications, particularly in cancer treatment.

    Industry: The compound is used in the development of dyes and pigments due to its chromophoric properties .

Mechanism of Action

The mechanism of action of 10-[(2-Phenyl-1,3-thiazol-4-yl)methyl]acridin-9(10H)-one involves its interaction with various molecular targets. The acridine moiety intercalates into DNA, disrupting the replication and transcription processes, which is crucial for its antitumor activity. The thiazole ring interacts with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

10-[(2-Phenyl-1,3-thiazol-4-yl)methyl]acridin-9(10H)-one can be compared with other similar compounds, such as:

Properties

IUPAC Name

10-[(2-phenyl-1,3-thiazol-4-yl)methyl]acridin-9-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16N2OS/c26-22-18-10-4-6-12-20(18)25(21-13-7-5-11-19(21)22)14-17-15-27-23(24-17)16-8-2-1-3-9-16/h1-13,15H,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPQGMEDZPLSSSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=CS2)CN3C4=CC=CC=C4C(=O)C5=CC=CC=C53
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30492671
Record name 10-[(2-Phenyl-1,3-thiazol-4-yl)methyl]acridin-9(10H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30492671
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63484-60-6
Record name 10-[(2-Phenyl-1,3-thiazol-4-yl)methyl]acridin-9(10H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30492671
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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